molecular formula C9H12N4OS B12853585 6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione

Cat. No.: B12853585
M. Wt: 224.29 g/mol
InChI Key: PRGONBARUWEXRK-UHFFFAOYSA-N
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Description

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused with a pyrimidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazolo[5,4-d]pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the thione sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Thiazolo[5,4-d]pyrimidine derivatives: Another class of fused heterocycles with potential medicinal applications.

    Pyrimido[4,5-d]pyrimidine derivatives: Known for their diverse biological activities and structural similarity.

Uniqueness

6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione stands out due to its unique combination of an oxazole and pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

6-ethyl-7-imino-2,4-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5-thione

InChI

InChI=1S/C9H12N4OS/c1-4-13-7(10)6-8(12(3)9(13)15)14-5(2)11-6/h10H,4H2,1-3H3

InChI Key

PRGONBARUWEXRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=N)C2=C(N(C1=S)C)OC(=N2)C

Origin of Product

United States

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